molecular formula C13H25NO2 B13255797 tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate

tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate

Cat. No.: B13255797
M. Wt: 227.34 g/mol
InChI Key: NNWFDVOTPFUHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate is a cyclohexane-based compound featuring a tert-butyl carbamate group and an amino substituent at the 1-position, with two methyl groups at the 3,3-positions of the cyclohexane ring.

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate

InChI

InChI=1S/C13H25NO2/c1-11(2,3)16-10(15)13(14)8-6-7-12(4,5)9-13/h6-9,14H2,1-5H3

InChI Key

NNWFDVOTPFUHAU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)(C(=O)OC(C)(C)C)N)C

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate

General Synthetic Strategy

The synthesis of this compound generally involves multi-step organic transformations starting from suitably substituted cyclohexanone derivatives. The key steps include:

  • Alkylation or dimethylation at the 3-position of cyclohexanone to introduce the 3,3-dimethyl groups.
  • Introduction of the amino group at the 1-position, often via reductive amination or amination reactions.
  • Protection of the carboxylic acid functionality as a tert-butyl ester to afford the tert-butyl carboxylate group.

This sequence ensures the correct regiochemistry and functional group placement essential for the target compound.

Detailed Synthetic Routes

Alkylation and Amination Approach

A common approach begins with cyclohexanone derivatives, which undergo alkylation to introduce the 3,3-dimethyl substituents. The process typically involves:

  • Step 1: Alkylation
    Starting from cyclohexanone, treatment with methylating agents under basic conditions introduces methyl groups at the 3-position, yielding 3,3-dimethylcyclohexanone.

  • Step 2: Amination
    The ketone group at the 1-position is converted to an amino group through reductive amination using ammonia or amine sources in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

  • Step 3: Esterification
    The carboxylic acid functionality is introduced and protected as a tert-butyl ester, commonly using tert-butyl chloroformate or tert-butanol under acidic or coupling conditions.

This sequence yields this compound with high regioselectivity and stereochemical control.

Carbamate Protection and Coupling Method

An alternative method involves the preparation of tert-butyl carbamate-protected amino cyclohexane intermediates, which are then functionalized further:

  • Step 1: Preparation of tert-Butyl N-protected Amino Cyclohexane
    The amino group is first protected as a tert-butyl carbamate (Boc-protection) to facilitate subsequent reactions.

  • Step 2: Functionalization of Cyclohexane Ring
    The 3,3-dimethyl substitution is introduced via alkylation reactions.

  • Step 3: Coupling Reactions
    The Boc-protected intermediate is subjected to coupling with suitable electrophiles or acylating agents to yield the target compound.

This method is supported by patent literature describing the preparation of related tert-butyl carbamate derivatives with high purity and yield, emphasizing the use of organic solvents and bases to optimize reaction conditions and reduce viscosity for better processing.

Comparative Data Table of Preparation Methods

Preparation Step Method 1: Alkylation & Amination Method 2: Boc-Protection & Coupling Comments
Starting Material Cyclohexanone derivatives tert-Butyl N-protected amino cyclohexane Both readily available
3,3-Dimethyl Introduction Alkylation with methylating agents under basic conditions Alkylation of Boc-protected intermediate Similar alkylation chemistry
Amino Group Introduction Reductive amination or catalytic hydrogenation Amino group protected as Boc carbamate, then functionalized Boc protection improves stability during further steps
Carboxylate Protection Esterification with tert-butyl chloroformate Boc protection inherently provides carbamate functionality Boc group acts as protecting group for amino functionality
Reaction Medium Organic solvents (e.g., DCM, acetone) Organic solvents with base addition Solvent choice affects yield and purity
Yield Moderate to high, depending on conditions High yield reported in patent literature Patent method optimized for industrial scale
Purity Requires purification by recrystallization or chromatography High purity due to controlled reaction conditions Patent method reduces impurities through process control

Research Findings and Optimization Notes

  • The use of tert-butyl carbamate protection (Boc-protection) is critical in improving the stability of amino intermediates and facilitating subsequent coupling reactions, as demonstrated in patent CA3087004A1.

  • Reaction conditions involving organic solvents such as dichloromethane (DCM) or acetone and the addition of bases (e.g., triethylamine) help reduce reaction medium viscosity and improve product yield and purity.

  • Multi-step synthesis requires careful control of stereochemistry, especially at the 1-position amino substitution and 3,3-dimethyl substitution, to ensure the desired isomer is obtained.

  • Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming structural integrity and purity during synthesis.

  • The compound's synthesis aligns with methods used for related cyclohexane derivatives, where reductive amination and carbamate protection are standard practices in medicinal chemistry for preparing amino acid derivatives.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce various substituted cyclohexane derivatives .

Scientific Research Applications

tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, thereby inhibiting or modifying their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Cyclohexane Derivatives
  • tert-Butyl 1-amino-3-methylcyclohexane-1-carboxylate (CAS 1249177-83-0) Structural Difference: Lacks one methyl group at the 3-position compared to the target compound (3-methyl vs. 3,3-dimethyl). Impact: Reduced steric hindrance may enhance solubility in polar solvents but decrease conformational stability. Molecular weight (213.32 g/mol) is lower than the target compound’s estimated weight (~227 g/mol).
2.2. Azetidine and Pyrrolidine Derivatives
  • tert-Butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5)
    • Structural Difference : Substitutes the cyclohexane ring with a smaller, strained azetidine (4-membered ring) and adds a formyl group.
    • Impact : Higher ring strain increases reactivity. The formyl group introduces electrophilic character, enabling nucleophilic additions absent in the target compound. Molecular weight (185.22 g/mol) is significantly lower .
  • tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1262411-27-7) Structural Difference: Combines azetidine with amino and hydroxymethyl groups. Impact: Hydroxymethyl enhances hydrogen bonding capacity, improving aqueous solubility compared to the hydrophobic cyclohexane backbone of the target compound. Molecular weight: 202.25 g/mol .
2.3. Indazole Derivatives
  • ADB-HEXINACA (N-[1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-hexyl-1H-indazole-3-carboxamide) Structural Difference: Replaces cyclohexane with an indazole-carboxamide scaffold but retains the tert-butyl amino group. ADB-HEXINACA is pharmacologically active as a synthetic cannabinoid, suggesting the tert-butyl amino group is critical for bioactivity. However, the hexyl chain introduces lipophilicity, affecting metabolic stability .
  • tert-Butyl 3-amino-1H-indazole-1-carboxylate (CAS 1204298-58-7) Structural Difference: Indazole ring with tert-butyl carbamate at the 1-position. Molecular weight: 233.27 g/mol .

Biological Activity

tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate (CAS No. 2060027-91-8) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with biomolecules, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H25_{25}NO2_2, with a molecular weight of 227.34 g/mol. The compound features a tert-butyl group, an amino group, and a carboxylate functional group attached to a cyclohexane ring. This configuration allows for diverse interactions within biological systems, potentially influencing various biochemical pathways.

Mechanisms of Biological Activity

Research indicates that this compound may modulate enzyme activities and receptor interactions. The compound's mechanism of action typically involves:

  • Binding Affinity : It interacts with specific enzymes or receptors, potentially inhibiting or modifying their activity.
  • Influence on Cellular Pathways : These interactions can lead to significant effects on cellular processes such as signal transduction and metabolic regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Interaction Studies : Investigations have demonstrated that this compound can bind to various enzymes, affecting their catalytic efficiency. For instance, it has been shown to influence the activity of enzymes involved in metabolic pathways, which could have implications in drug development.
  • Receptor Binding Assays : The compound's ability to bind to specific receptors has been evaluated using radiolabeled ligand binding assays. Results indicate that it may act as an antagonist or agonist depending on the receptor type.
  • In Vitro and In Vivo Studies : Various in vitro assays have reported the compound's cytotoxic effects against cancer cell lines, suggesting potential anticancer properties. In vivo studies are necessary to confirm these findings and assess pharmacokinetic properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaKey Features
tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylateC13_{13}H25_{25}NO2_2Different dimethyl substitution pattern
tert-Butyl 1-amino-3,5-dimethylcyclohexane-1-carboxylateC13_{13}H25_{25}NO2_2Similar structure with another dimethyl substitution
tert-Butyl 1-amino-cyclohexane-1-carboxylateC12_{12}H23_{23}NO2_2Lacks additional methyl groups

The unique arrangement of functional groups in this compound may confer distinct biological activities compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.